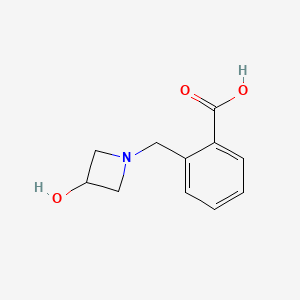
5-Brom-4-methoxy-1-methyl-1H-pyrazol
Übersicht
Beschreibung
5-bromo-4-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H7BrN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 5-bromo-4-methoxy-1-methyl-1H-pyrazole may also interact with various biological targets.
Mode of Action
It is known that pyrazole derivatives can undergo a variety of reactions, including radical addition followed by intramolecular cyclization , which could potentially influence their interaction with biological targets.
Biochemical Pathways
It is known that pyrazole derivatives can exhibit a wide range of biological activities , suggesting that they may interact with and influence multiple biochemical pathways.
Result of Action
It is known that 4-bromopyrazole, a related compound, can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake , suggesting that 5-bromo-4-methoxy-1-methyl-1H-pyrazole may have similar effects.
Action Environment
It is known that the reactivity of pyrazole derivatives can be influenced by various factors, including the presence of catalysts .
Biochemische Analyse
Biochemical Properties
5-bromo-4-methoxy-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, 5-bromo-4-methoxy-1-methyl-1H-pyrazole can bind to specific protein targets, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 5-bromo-4-methoxy-1-methyl-1H-pyrazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 5-bromo-4-methoxy-1-methyl-1H-pyrazole can impact cell growth and survival. Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 5-bromo-4-methoxy-1-methyl-1H-pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, 5-bromo-4-methoxy-1-methyl-1H-pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the overall biochemical and cellular effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-4-methoxy-1-methyl-1H-pyrazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products may have different biochemical properties and effects compared to the parent compound. Long-term exposure to 5-bromo-4-methoxy-1-methyl-1H-pyrazole in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-bromo-4-methoxy-1-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or cellular changes occur. It is important to carefully monitor and adjust the dosage to avoid potential toxic effects in animal studies.
Metabolic Pathways
5-bromo-4-methoxy-1-methyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 5-bromo-4-methoxy-1-methyl-1H-pyrazole can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and therapeutic efficacy. Additionally, this compound can impact metabolic flux and metabolite levels, contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 5-bromo-4-methoxy-1-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, 5-bromo-4-methoxy-1-methyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-bromo-4-methoxy-1-methyl-1H-pyrazole is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 5-bromo-4-methoxy-1-methyl-1H-pyrazole can determine its interactions with specific biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methoxy-1-methyl-1H-pyrazole typically involves the bromination of 4-methoxy-1-methyl-1H-pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the methoxy group.
5-chloro-4-methoxy-1-methyl-1H-pyrazole: Chlorine atom instead of bromine.
5-bromo-4-hydroxy-1-methyl-1H-pyrazole: Hydroxy group instead of methoxy.
Uniqueness
5-bromo-4-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
5-bromo-4-methoxy-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(6)4(9-2)3-7-8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVAMRAUGUSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784137-82-1 | |
| Record name | 5-bromo-4-methoxy-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)




![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)

![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)

![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)


![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)
